molecular formula C13H13N3O2 B1298761 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid CAS No. 81261-97-4

4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid

Cat. No. B1298761
CAS RN: 81261-97-4
M. Wt: 243.26 g/mol
InChI Key: YVQYEHFOENIYSU-UHFFFAOYSA-N
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Description

4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid and its derivatives are a class of compounds that have been synthesized and investigated for various biological activities, including anti-HIV properties and interactions with DNA. These compounds are characterized by the presence of a 4,6-dimethylpyrimidin-2-yl group attached to an amino benzoic acid moiety, which is a common structural feature in this class of chemicals.

Synthesis Analysis

The synthesis of derivatives of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid involves various chemical reactions. For instance, one derivative was synthesized by reacting isatin with sulphadimidine, resulting in compounds with confirmed structures through IR, (1)H NMR data, and elemental analysis . Another derivative was obtained by reacting phthalaldehydic acid with 2-amino-4,6-dimethylpyrimidine, yielding a product characterized by IR, NMR, UV-Vis, and X-ray single crystal diffraction techniques . Additionally, a rapid synthesis method involving diazotization of anthranilic acid and coupling with 2-amino-4,6-dimethylpyrimidine has been reported .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic and crystallographic techniques. Single-crystal X-ray analysis has revealed that one derivative crystallizes in the triclinic space group with specific unit-cell parameters . Another study reported the crystal structure of a related compound belonging to monoclinic symmetry with detailed crystal parameters .

Chemical Reactions Analysis

The chemical reactivity of these compounds includes their ability to interact with biological targets. For example, some derivatives have shown anti-HIV activity against HIV-1 and HIV-2 strains . The interaction with double-stranded DNA (dsDNA) has been studied using electronic absorption titration, thermal denaturation measurement, and viscosity techniques, indicating minor groove binding . Additionally, the DNA cleavage activity of a synthesized derivative was evaluated, showing no disruptive effect on plasmid DNA .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been studied through experimental and theoretical methods. Density Functional Theory (DFT) has been employed to study the geometry and spectroscopic properties, such as FT-IR and UV-Vis spectra, and to compute chemical shifts for 1H NMR . The electronic structure and optical properties of a co-crystal involving benzoic acid and 2-amino-4,6-dimethylpyrimidine have been investigated using DFT, revealing insights into the charge transfer and chemical bonding characters . The photophysical properties of a methyl ester derivative have been explored, showing evidence of charge transfer emission from a weak primary amino donor .

Scientific Research Applications

Synthesis and Structural Analysis

  • 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid has been utilized in the synthesis of new chemical compounds. One study details its use in creating 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid, exploring its structure through spectroscopic measurements and DNA cleavage activity. This compound did not show disruptive effects on DNA or cleavage of the double helix structure (Çiğdem Karabacak Atay et al., 2018).

Biological Activity

  • Research has been conducted on the antibacterial and insecticidal potential of pyrimidine-linked pyrazole heterocyclics synthesized from 4,6-dimethylpyrimidin-2-yl. This study evaluated the compounds against various insects and microorganisms, demonstrating their biological activity (P. P. Deohate & Kalpana A. Palaspagar, 2020).

Antifungal Properties

  • Derivatives of dimethylpyrimidin, including compounds related to 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid, have shown significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger (N. N. Jafar et al., 2017).

Crystal Structure Studies

  • The compound has been a focus in the study of crystal structures. Research involving its derivatives, like 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide, provided insights into hydrogen-bonding interactions and molecular adducts (D. Lynch et al., 2000).

Fluorescence Binding Studies

  • Studies have been conducted on the fluorescence binding of p-hydroxycinnamic acid amides, including derivatives of 4,6-dimethylpyrimidin-2-yl, with bovine serum albumin. This research provides insights into the interaction of these compounds with proteins, which is important for understanding their biological functions (Fa-Yan Meng et al., 2012).

Co-crystal Formation

  • The formation of co-crystals involving this compound has been studied, providing insights into tautomeric forms and molecular interactions. This research is significant in understanding the solid-state properties of pharmaceuticals (Jie Lu et al., 2011).

Computational Chemistry

  • The compound has been a subject in computational chemistry studies, aiding in the understanding of its electronic structure and optical properties. These studies are crucial for predicting the behavior and applications of such compounds in various fields (A. Reshak, 2015).

Synthesis of Derivatives

  • Research has also focused on synthesizing various derivatives of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid for potential use in pharmaceuticals and other applications. This includes exploring novel synthesis methods and evaluating their effectiveness (O. Hordiyenko et al., 2020).

Future Directions

The future directions for the study and application of “4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more detailed safety and hazard assessments would be beneficial. The potential pharmacological activities of this compound, as suggested by its structural similarity to sulfonamides, could also be an interesting area for future research .

properties

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8-7-9(2)15-13(14-8)16-11-5-3-10(4-6-11)12(17)18/h3-7H,1-2H3,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQYEHFOENIYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352712
Record name 4-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid

CAS RN

81261-97-4
Record name 4-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Chen, X Wu, L Xu, L Liu, H Kuang… - Food and Agricultural …, 2019 - Taylor & Francis
In this study, we prepared a monoclonal antibody against pyrimethanil, for which we first derived its hapten according to the structural formula of pyrimethanil; we used indirect …
Number of citations: 20 www.tandfonline.com

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